![molecular formula C19H18N4O3 B2801591 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796949-86-4](/img/structure/B2801591.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide
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Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide, also known as OPB-31121, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Biological Activities
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide and its derivatives are the subject of research due to their potential applications in medicinal chemistry and drug discovery. The chemical structure of this compound suggests its utility in synthesizing various heterocyclic compounds that exhibit significant biological activities.
Antiproliferative Activity
A related study on triazolopyridazin-6-yloxy derivatives demonstrates their antiproliferative activity against endothelial and tumor cells, highlighting the potential of similar compounds in cancer research. This insight opens pathways for the development of new therapeutic agents targeting cell proliferation in cancerous tissues (Ilić et al., 2011).
Anti-tubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives shows significant anti-tubercular activity against Mycobacterium tuberculosis. This indicates the compound's role in designing new drugs for tuberculosis, a major global health issue (Srinivasarao et al., 2020).
Heterocyclic Synthesis
The compound's chemistry is also explored for synthesizing a variety of heterocyclic compounds, which are crucial in pharmaceutical development for their diverse biological activities. Studies detail reactions leading to fused 1,2,4-triazoles and benzamides, expanding the toolbox for medicinal chemists in drug synthesis and discovery processes (Music & Verček, 2005).
Molecular Docking and Screening
The synthesis and molecular docking studies of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives further demonstrate the compound's significance. These studies offer insights into the compound's binding energies and interactions with target proteins, essential for drug design and development (Flefel et al., 2018).
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18-9-4-12-22-23(18)13-5-11-21-19(25)15-6-3-7-16(14-15)26-17-8-1-2-10-20-17/h1-4,6-10,12,14H,5,11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNJMRFEDPRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide |
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